Cas no 79902-31-1 (Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether)

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is a chemically modified derivative of lovastatin, featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position. This modification enhances the compound's stability and solubility, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of statin analogs. The TBDMS protecting group allows selective functionalization of the molecule while safeguarding reactive hydroxyl groups during multi-step syntheses. Its structural features facilitate controlled derivatization, enabling researchers to explore structure-activity relationships in drug development. The compound is commonly utilized in pharmaceutical research for its role in producing high-purity intermediates with defined stereochemistry.
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether structure
79902-31-1 structure
Product Name:Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
CAS No:79902-31-1
MF:C25H42O4Si
MW:434.684089183807
CID:556772
PubChem ID:10961059
Update Time:2025-05-28

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-,(4R,6R)-
    • Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-...
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethy
    • 4-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-6-[2-(8-HYDROXY-2,6-DIMETHYL-1,2,6,7,8,8A-HEXAHYDRO NAPHTHALEN-1-YL)-ETHYL]-TETRAHYD...
    • Lovastatin Diol Lact
    • (4R,6R)-4-(tert-butyldimethylsilyloxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-on
    • (4R,6R)-6-[2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthyl)ethyl]-4-[(tert-butyldimethylsilyl)oxy]-3,4,5,6-tetrahydro-2H-pyran-2-one
    • 1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-(1,2-dihydroxyethyl)-9-hydroxy-4-(p-hydroxyphenyl)
    • Leucodrin
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • Lovastatin Diol Lactone 4-tert-Butyldimethyl Ether
    • 4-(tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one
    • AC-768
    • (4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
    • (4R,6R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}oxan-2-one
    • SCHEMBL8013814
    • DTXSID10449885
    • 79902-31-1
    • ES-2538
    • AKOS025402287
    • 4-(tert-Butyldimethylsilanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]tetrahydropyran-2-one
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one;
    • Inchi: 1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
    • InChI Key: MJLUKJALEPACMG-RVTXAWHXSA-N
    • SMILES: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O[Si](C)(C)C(C)(C)C)C1

Computed Properties

  • Exact Mass: 434.28500
  • Monoisotopic Mass: 434.28523635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 690
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 142-144 ºC
  • Boiling Point: 540.396°C at 760 mmHg
  • Flash Point: 280.622°C
  • Refractive Index: 1.514
  • Solubility: Insuluble (2.7E-3 g/L) (25 ºC),
  • PSA: 55.76000
  • LogP: 5.62800

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
L472240-5mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
5mg
$ 98.00 2023-09-07
TRC
L472240-10mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
10mg
$ 144.00 2023-09-07
TRC
L472240-25mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
25mg
$ 328.00 2023-09-07
TRC
L472240-50mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
50mg
$580.00 2023-05-18
TRC
L472240-100mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
100mg
$867.00 2023-05-18
A2B Chem LLC
AE00141-5mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
5mg
$216.00 2024-04-19
A2B Chem LLC
AE00141-10mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
10mg
$261.00 2024-04-19
A2B Chem LLC
AE00141-25mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
25mg
$439.00 2024-04-19

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol
1.2 Reagents: Imidazole Solvents: Dimethylformamide
Reference
Synthesis of (+)-dihydromevinolin by selective reduction of mevinolin
DeCamp, A. E.; et al, Journal of Organic Chemistry, 1989, 54(13), 3207-8

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, reflux
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
Reference
Synthesis of deuterium-labeled simvastatin
Tian, Lei; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(9), 625-628

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  4.5 h, pH 2, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.4 Reagents: Imidazole Solvents: Dichloromethane ;  5.5 h, rt
Reference
Design and Synthesis of Dual-Action Inhibitors Targeting Histone Deacetylases and 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase for Cancer Treatment
Chen, Jhih-Bin; et al, Journal of Medicinal Chemistry, 2013, 56(9), 3645-3655

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 2; 6 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  6 h, rt
Reference
Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in-vivo
Luo, Guoshun; et al, Acta Pharmaceutica Sinica B, 2021, 11(5), 1300-1314

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  10 d, pH 6.5, 30 °C
2.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
2.3 Reagents: Calcium hydride Solvents: Toluene ;  1 h, reflux
3.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
Reference
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
Sorensen, John L.; et al, Organic & Biomolecular Chemistry, 2003, 1(1), 50-59

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Raw materials

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Preparation Products

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.